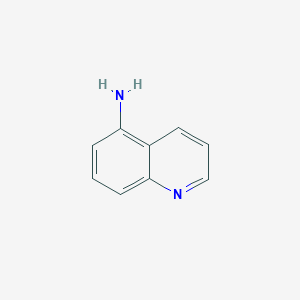

5-Aminoquinoline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline can be achieved through several methods. One common approach involves the reduction of 5-nitroquinoline using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. Another method involves the cyclization of o-nitrobenzylamine with glycerol and sulfuric acid, followed by reduction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 5-nitroquinoline. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Oxidative Polymerization

Reaction System :

5-Amino quinoline undergoes chemical oxidation using (NH₄)₂S₂O₈/HCl, forming oligomeric phenazine-like structures. The reaction proceeds via C3, C6, and C8 coupling of quinoline rings .

Key Findings :

-

Spectral Confirmation : UV-vis and FTIR confirmed conjugation extension, while ¹H/¹³C NMR verified C–C coupling positions .

-

Solubility : Insoluble in common solvents (e.g., DMF, THF) but soluble in concentrated H₂SO₄ .

Diazotization and Fluorination

Reaction Pathway :

5-Amino quinoline reacts with NaNO₂/HBF₄ to form a diazonium intermediate, which decomposes thermally to yield 5-fluoroquinoline .

| Parameter | Details |

|---|---|

| Conditions | HBF₄, NaNO₂ at 0°C; reflux in xylene |

| Yield | 55% (isolated as colorless oil) |

| Product | 5-Fluoroquinoline (confirmed by ¹⁹F NMR) |

Mechanistic Insight :

-

The reaction proceeds via Balz–Schiemann-type fluorination, involving diazonium tetrafluoroborate decomposition .

Schiff Base Formation

Reaction with Aldehydes :

5-Amino quinoline condenses with aromatic aldehydes to form Schiff bases under mild acidic conditions .

Applications :

-

These Schiff bases serve as ligands for metal coordination complexes with potential catalytic or biological activity .

Catalytic Reduction

Hydrogenation :

5-Amino quinoline undergoes chemoselective reduction using B(C₆F₅)₃ and diethylsilane .

| Parameter | Details |

|---|---|

| Catalyst | B(C₆F₅)₃ (5 mol%) in chloroform |

| Conditions | 25–100°C, 2–24 hours |

| Product | 1,2,3,4-Tetrahydroquinoline derivatives |

Key Features :

-

Chemoselectivity : The amino group remains intact while reducing the quinoline ring .

-

Scope : Effective for both electron-rich and electron-deficient quinoline derivatives .

Comparative Analysis of Reaction Pathways

Research Advancements and Limitations

-

Oxidative Polymerization : Produces thermally stable materials but suffers from low solubility, limiting processability .

-

Fluorination : Moderate yields due to competing side reactions (e.g., ring bromination not observed in 5-aminoquinoline) .

-

Catalytic Reduction : Requires optimization for stereoselectivity in tetrahydroquinoline synthesis .

Scientific Research Applications

Pharmaceutical Development

5-Aminoquinoline is primarily recognized for its role as an intermediate in the synthesis of several pharmaceuticals, notably antimalarial and antibacterial agents. Its derivatives have shown efficacy in treating malaria, with compounds like chloroquine and hydroxychloroquine being well-documented examples.

Case Study: Antimalarial Efficacy

Research indicates that 5-AQ derivatives can enhance the efficacy of existing antimalarial drugs. For instance, a systematic review highlighted the potential of aminoquinolines in repurposing for COVID-19 treatment due to their antiviral properties against coronaviruses, including SARS-CoV-2 .

| Compound | Activity | Reference |

|---|---|---|

| Chloroquine | Antimalarial | |

| Hydroxychloroquine | Antiviral | |

| This compound | Intermediate for synthesis |

Fluorescent Dyes

This compound is utilized in producing fluorescent dyes, which are essential for biological imaging. These dyes allow researchers to visualize cellular processes with high specificity.

Case Study: Biological Imaging

In studies involving cellular imaging, 5-AQ-based fluorescent dyes demonstrated significant improvements in visualization techniques, enhancing the understanding of cellular dynamics .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in methods such as chromatography. It aids in detecting and quantifying various compounds, thereby improving the accuracy of chemical analyses.

Application Example: Gas Chromatography

A procedure using 5-AQ as an internal standard in gas chromatography effectively measured nicotine concentrations in biological fluids. This method showcased the compound's utility in enhancing analytical precision .

| Application | Methodology | Benefits |

|---|---|---|

| Gas Chromatography | Internal standard | Improved accuracy |

| Chromatography | Reagent | Enhanced detection |

Material Science

In material science, this compound contributes to formulating advanced materials, including polymers and coatings that exhibit enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research has indicated that incorporating 5-AQ into polymer formulations results in materials with superior thermal properties compared to traditional polymers .

Biochemical Research

This compound plays a crucial role in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. This research contributes to understanding biochemical pathways and identifying potential therapeutic targets.

Case Study: Enzyme Interaction Studies

The interaction between 5-AQ and various enzymes has been studied extensively, providing insights into its potential as a therapeutic agent targeting specific biochemical pathways .

Mechanism of Action

The mechanism of action of 5-Aminoquinoline and its derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For example, in antimalarial applications, this compound derivatives inhibit heme polymerase activity in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The compound can also bind to DNA and interfere with replication and transcription processes.

Comparison with Similar Compounds

4-Aminoquinoline: Known for its antimalarial properties, such as chloroquine and amodiaquine.

6-Aminoquinoline:

7-Aminoquinoline: Similar in structure but with different reactivity and applications.

Uniqueness: 5-Aminoquinoline is unique due to its specific position of the amino group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with biological targets and its overall efficacy in medicinal applications.

Biological Activity

5-Aminoquinoline is a compound of significant interest in medicinal chemistry, particularly due to its biological activities against various pathogens, including malaria and bacterial infections. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various studies.

Chemical Structure and Synthesis

This compound is characterized by an amino group at the 5-position of the quinoline ring. This structural feature is crucial for its biological activity. The synthesis of this compound derivatives often involves modification of the quinoline nucleus to enhance potency and selectivity against specific targets.

Table 1: Common Synthesis Methods for this compound Derivatives

Antimalarial Activity

This compound derivatives have shown promising antimalarial activity, particularly against Plasmodium falciparum, the causative agent of the most severe form of malaria. Studies indicate that modifications to the aminoquinoline structure can significantly enhance their efficacy against chloroquine-resistant strains.

- Mechanism of Action : The primary mechanism involves interference with heme detoxification within the parasite's food vacuole, leading to accumulation of toxic heme species that are lethal to the parasite .

Case Study: Efficacy Against Chloroquine-Resistant Strains

In a study evaluating various 4-aminoquinoline derivatives, compounds were tested against both chloroquine-sensitive (NF54) and resistant (K1) strains. Notably, several derivatives exhibited nanomolar potency with minimal cytotoxicity in human cell lines .

- Results Summary :

- Compound A : IC50 = 12 nM (NF54), 15 nM (K1)

- Compound B : IC50 = 25 nM (NF54), 30 nM (K1)

- Compound C : IC50 = 207 nM (NF54), inactive against K1

This highlights the potential for developing new antimalarial agents based on the this compound scaffold.

Antibacterial Activity

Beyond antimalarial properties, this compound has been investigated for its antibacterial effects. Research indicates that certain derivatives possess broad-spectrum antibacterial activity through mechanisms such as inhibition of bacterial DNA gyrase .

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound X | E. coli | 8 µg/mL | |

| Compound Y | S. aureus | 16 µg/mL | |

| Compound Z | Pseudomonas aeruginosa | 32 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings from SAR studies include:

- Positioning of Substituents : Substituents at the C7 position can significantly affect potency; electron-withdrawing groups enhance activity against resistant strains .

- Side Chain Variations : The length and nature of side chains attached to the amino group are critical for both antimalarial and antibacterial activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Aminoquinoline and its derivatives in academic research?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions starting from the parent compound. For example, precursors for radiopharmaceutical applications are synthesized via two-step reactions using this compound as a starting material, achieving yields of 43.4% (for intermediate compounds) and 5.6% (for final products) after optimization . Characterization often includes nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry to confirm structural integrity. Researchers should prioritize iterative parameter adjustments (e.g., reaction time, solvent selection) to improve synthetic reliability .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC : Use this compound as an internal standard (IS) at concentrations of 500 ng/mL in acetonitrile. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve peaks for target analytes and impurities .

- NMR : Employ - and -NMR to verify substituent positions and hydrogen-bonding interactions. For novel derivatives, include 2D NMR (e.g., COSY, HSQC) to confirm regioselectivity .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to validate molecular formulas, especially for radiolabeled derivatives .

Advanced Research Questions

Q. How do solvent polarity and proticity affect the photophysical properties of this compound?

- Methodological Answer :

- Experimental Design : Conduct steady-state and time-resolved fluorescence studies in solvents of varying polarity (e.g., cyclohexane, acetonitrile) and proticity (e.g., methanol, water). Measure fluorescence intensity decay times to assess solvent-induced quenching effects. For example, in protic solvents, hydrogen bonding reduces fluorescence lifetime by 30–50% compared to aprotic solvents .

- Data Interpretation : Correlate spectral shifts with solvent polarity indices (e.g., ET30 scale). Use Lippert-Mataga plots to quantify excited-state dipole moments, which increase by 2–3 Debye in polar solvents .

Q. How can researchers resolve contradictions in reported dipole moments of this compound derivatives?

- Methodological Answer :

- Integrated Approach : Combine solvatochromic shift analysis (experimental) with density functional theory (DFT) calculations. For example, discrepancies in ground-state (GS) and excited-state (ES) dipole moments of 6-methoxyquinoline derivatives were resolved by comparing experimental solvent effects with computational results at the B3LYP/6-31G* level .

- Validation : Validate computational models using benchmark molecules (e.g., this compound derivatives with known dipole moments) to refine basis set selections .

Q. What considerations are essential when designing this compound-based enzyme inhibitors?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., halogen, hydroxyl groups) at the quinoline ring to enhance binding affinity. For example, bromination at the 8-position improves inhibitory activity against aminoglycoside-modifying enzymes by 20–30% .

- Activity Assays : Use isothermal titration calorimetry (ITC) to measure binding constants () and surface plasmon resonance (SPR) for real-time kinetic analysis. Cross-validate results with enzymatic inhibition assays (e.g., IC determination) .

Q. Data Presentation and Reproducibility Guidelines

- Avoid Data Redundancy : Present key findings in tables/figures without repeating them in the text. For example, tabulate fluorescence lifetimes and quantum yields across solvents, referencing them in the discussion .

- Reproducibility : Document synthesis protocols with step-by-step reaction conditions (e.g., temperature, catalyst loading) and purification methods (e.g., column chromatography gradients) .

Properties

IUPAC Name |

quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIAFAKRAAMSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209978 | |

| Record name | 5-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Aminoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-34-7 | |

| Record name | 5-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYJ34Z13SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.